molecular formula C17H23N3OS2 B2413492 5-(1,2-dithiolan-3-yl)-N-methyl-N-(2-methyl-1H-1,3-benzodiazol-5-yl)pentanamide CAS No. 1798777-49-7

5-(1,2-dithiolan-3-yl)-N-methyl-N-(2-methyl-1H-1,3-benzodiazol-5-yl)pentanamide

Cat. No. B2413492
CAS RN: 1798777-49-7
M. Wt: 349.51
InChI Key: WLTUENZFXRATTB-UHFFFAOYSA-N
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Description

5-(1,2-dithiolan-3-yl)-N-methyl-N-(2-methyl-1H-1,3-benzodiazol-5-yl)pentanamide is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is also known as DMXB-A, and it is a cholinergic compound that acts as a selective α7 nicotinic acetylcholine receptor agonist.

Mechanism of Action

DMXB-A acts as a selective α7 nicotinic acetylcholine receptor agonist, which is a subtype of nicotinic acetylcholine receptors that are predominantly expressed in the central nervous system. Activation of α7 nicotinic acetylcholine receptors leads to the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in various physiological processes, including learning and memory, attention, and inflammation.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and improving gut barrier function. DMXB-A has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

DMXB-A has several advantages for lab experiments, including its high selectivity for α7 nicotinic acetylcholine receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, DMXB-A also has limitations, including its limited solubility in water and its potential to interact with other receptors and signaling pathways.

Future Directions

There are several future directions for research on DMXB-A, including exploring its potential therapeutic applications in other diseases, investigating its mechanism of action in more detail, and developing more potent and selective analogs. Additionally, further studies are needed to understand the long-term effects of DMXB-A on cognitive function and to determine the optimal dosages for therapeutic use.

Synthesis Methods

The synthesis of DMXB-A involves the reaction of 2-methyl-1H-benzimidazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,2-dithiolane-3-thione to obtain the thioamide intermediate. This intermediate is then reacted with N-methylpentan-1-amine to form the final product, DMXB-A.

Scientific Research Applications

DMXB-A has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease. In Alzheimer's disease, DMXB-A has been shown to improve cognitive function and reduce inflammation in animal models. In schizophrenia, DMXB-A has been shown to improve cognitive deficits and reduce symptoms in clinical trials. In inflammatory bowel disease, DMXB-A has been shown to reduce inflammation and improve gut barrier function.

properties

IUPAC Name

5-(dithiolan-3-yl)-N-methyl-N-(2-methyl-3H-benzimidazol-5-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS2/c1-12-18-15-8-7-13(11-16(15)19-12)20(2)17(21)6-4-3-5-14-9-10-22-23-14/h7-8,11,14H,3-6,9-10H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTUENZFXRATTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)N(C)C(=O)CCCCC3CCSS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,2-dithiolan-3-yl)-N-methyl-N-(2-methyl-1H-1,3-benzodiazol-5-yl)pentanamide

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